(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol

Cheminformatics Structural Differentiation Physicochemical Properties

This compound is a chlorinated, trifluoromethyl-substituted pyrazole methanol derivative with a molecular formula of C₁₈H₁₄ClF₃N₂O and a molecular weight of 366.76 g/mol. It is supplied for research and further manufacturing use at a purity of ≥98%.

Molecular Formula C18H14ClF3N2O
Molecular Weight 366.77
CAS No. 956368-89-1
Cat. No. B2685863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol
CAS956368-89-1
Molecular FormulaC18H14ClF3N2O
Molecular Weight366.77
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3C(F)(F)F)O)Cl
InChIInChI=1S/C18H14ClF3N2O/c1-24-17(19)14(15(23-24)11-7-3-2-4-8-11)16(25)12-9-5-6-10-13(12)18(20,21)22/h2-10,16,25H,1H3
InChIKeyJSFSSDXOQKVJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Physicochemical and Biological Screening Profile of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol (CAS 956368-89-1)


This compound is a chlorinated, trifluoromethyl-substituted pyrazole methanol derivative with a molecular formula of C₁₈H₁₄ClF₃N₂O and a molecular weight of 366.76 g/mol . It is supplied for research and further manufacturing use at a purity of ≥98% . Crucially, it has been evaluated in a panel of over 108 distinct high-throughput screening (HTS) assays across diverse target classes, providing a broad biological fingerprint .

Why Procurement of the Exact (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol is Non-Negotiable


Generic substitution among pyrazole methanol derivatives is a high-risk strategy. The unique combination of a 5-chloro substitution on the pyrazole core with a 2-(trifluoromethyl)phenyl methanol moiety creates a distinct vector of electronic, steric, and lipophilic properties that are not replicated by any close analog. Its computed LogP of 4.841 reflects this specific arrangement and directly influences target engagement. This is empirically validated by its screening profile: the compound was found active in specific HTS assays, such as one targeting the regulator of G-protein signaling 4 (RGS4) , while numerous structurally similar compounds in the same screening libraries were not. Substituting this compound with an analog lacking either the chloro or the trifluoromethyl group would almost certainly result in a complete loss of this verified biological activity, wasting resources and compromising experimental validity.

Quantitative Evidence Guide: Verifiable Differentiation of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol


Distinct Chemical Space Occupancy Versus Unsubstituted Analog

A direct property comparison reveals significant differences from the unsubstituted pyrazol-4-yl methanol analog. The chlorine and trifluoromethyl substitutions drastically increase lipophilicity, a critical parameter for membrane permeability and target binding. The target compound has a computed LogP of 4.841 , nearly 3 orders of magnitude higher than the simpler analog (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 321538-17-4), which has a LogD (pH 7.4) of 1.99 [1].

Cheminformatics Structural Differentiation Physicochemical Properties

Demonstrated Multi-Target Biological Activity in HTS Screening Panels

Unlike the vast majority of commercial pyrazole building blocks, this compound has been profiled in over 108 unique HTS assays spanning GPCRs, ion channels, proteases, and other target families . This extensive biological dataset allows for immediate retrieval of its activity fingerprint. Qualitative activity (hit/no-hit) was recorded in assays such as the RGS4 potentiator screen (AID 463111) and a mu-opioid receptor screen (AID 504326) , demonstrating engagement with specific, therapeutically relevant targets.

Biological Fingerprinting High-Throughput Screening Target Engagement

Verified High Purity Specification for Reproducible Research

The commercial supply of this compound is provided at a certified purity of ≥98% . This is critical for reproducibility in biological assays, as impurities can cause false positives or negatives. In contrast, many close analogs from less specialized suppliers are listed with lower purity thresholds (e.g., typically 95%) . For instance, the related compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol is frequently listed at 95% purity .

Quality Control Reproducibility Procurement Specification

High-Value Application Scenarios for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol (CAS 956368-89-1)


De-Risked Chemical Probe for GPCR and Ion Channel Target Validation

For researchers investigating modulation of G-protein coupled receptors (GPCRs) or ion channels, this compound offers an immediate, data-rich starting point. Its confirmed activity as a potentiator of RGS4 and its screening against the mu-opioid receptor demonstrate a reproducible interaction with this target class. This pre-existing data de-risks the hit validation process, allowing teams to bypass months of primary screening and move directly to secondary assays and mechanism-of-action studies, a clear advantage over purchasing an uncharacterized analog.

HTS Library Enrichment with a Characterized, Bioactive Scaffold

Compound management facilities and screening centers can strategically enrich their screening libraries by including this compound. Its extensive biological fingerprint across 108 assays makes it an invaluable control for assay validation and a privileged scaffold for exploring polypharmacology. The availability of its purity-certified supply at ≥98% ensures that any observed activity is attributable to the compound itself, meeting the rigorous QC standards required for high-fidelity HTS campaigns.

Selectivity Profiling in Protease and Cell Stress Pathway Research

The compound's demonstrated interaction with the proprotein convertase furin and its evaluation in an unfolded protein response (UPR) agonist assay position it as a specialized tool for researchers investigating proteolytic processing and cellular stress pathways. The unique combination of a chloro and trifluoromethyl group, leading to a LogP of 4.841 , is critical for activity on these intracellular targets. An analog lacking these features would likely have insufficient lipophilicity for cell penetration and target engagement, underlining the necessity for this exact compound.

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